molecular formula C23H23N3O2 B5537513 1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone

1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone

Cat. No. B5537513
M. Wt: 373.4 g/mol
InChI Key: AOSWBTBVJMHHIC-UHFFFAOYSA-N
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Description

1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone, also known as TQ-1, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. TQ-1 is a piperazinone derivative that exhibits a unique chemical structure, which has led to its investigation as a potential therapeutic agent for various diseases.

Scientific Research Applications

Electrochemical Synthesis and Environmental Benefits

Research by Nematollahi et al. (2011) has demonstrated the electrochemical synthesis of new phenylpiperazine derivatives, including compounds structurally related to 1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone. This method offers a reagent-less, environmentally friendly approach to the synthesis of these compounds in aqueous solutions, highlighting an advancement in green chemistry practices Nematollahi & Amani, 2011.

Potential Antidepressant Drugs

Alhaider et al. (1985) have investigated the design, synthesis, and pharmacological testing of 4-phenylquinoline derivatives, which share a structural similarity with the compound of interest, as potential antidepressants. The research found that certain derivatives showed promising activity in preclinical models, suggesting the potential of these compounds in the development of new antidepressant drugs Alhaider, Abdelkader, & Lien, 1985.

Analgesic Activities

A study by Manoury et al. (1979) focused on the synthesis and evaluation of analgesic activities of some phenylpiperazine alkyl derivatives, indicating their significant analgesic properties compared to reference compounds. This suggests the potential therapeutic applications of these compounds in pain management Manoury et al., 1979.

Corrosion Inhibition

Research by El Faydy et al. (2020) on 8-Hydroxyquinoline-based piperazine derivatives has uncovered their significant anti-corrosion properties for steel in HCl electrolyte. This study showcases the potential application of these compounds in industrial corrosion inhibition, presenting an alternative to traditional corrosion inhibitors El Faydy et al., 2020.

Estrogen Receptor Binding and Molecular Docking

Parveen et al. (2017) have synthesized and evaluated pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and molecular docking. This research offers insight into the potential of these compounds in the development of treatments for diseases influenced by estrogen receptors Parveen et al., 2017.

Synthesis and Antimicrobial Activities

Patel et al. (2007) have conducted a study on the synthesis of amide derivatives of quinolone and their antimicrobial studies, which includes derivatives structurally related to the compound of interest. Their findings highlight the antimicrobial potential of these compounds, suggesting their application in the development of new antimicrobial agents Patel, Patel, & Chauhan, 2007.

properties

IUPAC Name

1-phenyl-4-(2,5,7-trimethylquinoline-4-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15-11-16(2)22-19(13-17(3)24-20(22)12-15)23(28)25-9-10-26(21(27)14-25)18-7-5-4-6-8-18/h4-8,11-13H,9-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWBTBVJMHHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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